(1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid (1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16218938
InChI: InChI=1S/C12H21NO2/c1-13(8-9-2-3-9)11-6-4-10(5-7-11)12(14)15/h9-11H,2-8H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H21NO2
Molecular Weight: 211.30 g/mol

(1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid

CAS No.:

Cat. No.: VC16218938

Molecular Formula: C12H21NO2

Molecular Weight: 211.30 g/mol

* For research use only. Not for human or veterinary use.

(1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid -

Specification

Molecular Formula C12H21NO2
Molecular Weight 211.30 g/mol
IUPAC Name 4-[cyclopropylmethyl(methyl)amino]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C12H21NO2/c1-13(8-9-2-3-9)11-6-4-10(5-7-11)12(14)15/h9-11H,2-8H2,1H3,(H,14,15)
Standard InChI Key NGKCNVRUEXRJLM-UHFFFAOYSA-N
Canonical SMILES CN(CC1CC1)C2CCC(CC2)C(=O)O

Introduction

Structural Elucidation and Stereochemical Considerations

Core Molecular Architecture

The compound features a cyclohexane ring in the (1r,4r) configuration, ensuring equatorial positioning of substituents to minimize steric strain. At the 1-position, a carboxylic acid group (COOH-\text{COOH}) introduces polarity and hydrogen-bonding capacity, while the 4-position hosts a secondary amine substituted with a cyclopropylmethyl (CH2C3H5-\text{CH}_2\text{C}_3\text{H}_5) and methyl (CH3-\text{CH}_3) group . This combination of rigid (cyclopropane) and flexible (methyl) substituents creates a steric and electronic balance critical for molecular interactions.

Table 1: Key Structural and Chemical Data

PropertyValueSource
Molecular FormulaC13H21NO2\text{C}_{13}\text{H}_{21}\text{NO}_2
Molecular Weight235.31 g/mol
IUPAC Name(1r,4r)-4-[(Cyclopropylmethyl)(methyl)amino]cyclohexane-1-carboxylic acid
Canonical SMILESCN(CC1CC1)C2CCC(CC2)C(=O)O
Hydrogen Bond Donors/Acceptors2 / 3

Stereochemical Significance

The trans-diaxial arrangement of the amine and carboxylic acid groups stabilizes the cyclohexane ring via intramolecular hydrogen bonding, as observed in analogous derivatives . This configuration is synthetically challenging to achieve, often requiring enantioselective catalysis or chiral resolution techniques . The cyclopropane ring introduces angle strain, which may enhance reactivity in biological systems or during synthetic modifications.

Synthetic Strategies and Optimization

Key Synthetic Routes

The synthesis of this compound is inferred from methodologies developed for structurally related trans-4-aminocyclohexanecarboxylic acids. A patent by CN108602758B describes a one-pot hydrogenation of 4-aminobenzoic acid derivatives using a palladium catalyst under basic conditions, achieving >75% trans selectivity . Adapting this protocol, the target molecule could be synthesized via:

  • Buchwald-Hartwig Amination: Introducing the cyclopropylmethyl and methyl groups to a pre-functionalized cyclohexane scaffold.

  • Hydrogenation of Aromatic Precursors: Reducing a substituted benzoic acid derivative under controlled pressure (1–5 bar H₂) to yield the trans-cyclohexane backbone .

Critical Reaction Parameters:

  • Catalyst: Pd/C or Pd(OH)₂ for selective hydrogenation .

  • Solvent System: Methanol/water mixtures to enhance solubility of polar intermediates .

  • Temperature: 50–80°C to balance reaction rate and stereochemical control .

Challenges in Purification

The presence of both acidic (COOH-\text{COOH}) and basic (N(CH3)(CH2C3H5)-\text{N}(\text{CH}_3)(\text{CH}_2\text{C}_3\text{H}_5)) groups complicates isolation. Ion-exchange chromatography or pH-dependent liquid-liquid extraction (e.g., adjusting to pH 4–5 for carboxylate protonation) are recommended for purification .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Aqueous Solubility: Limited (<1 mg/mL at 25°C) due to hydrophobic cyclopropane and methyl groups. Solubility enhancers (e.g., DMSO) are required for biological assays .

  • Stability: Susceptible to oxidative degradation at the cyclopropane ring under acidic conditions. Storage at −20°C under nitrogen is advised .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O):

    • δ 3.15–3.05 (m, 1H, cyclohexane H-4)

    • δ 2.90 (s, 3H, N–CH₃)

    • δ 2.45–2.30 (m, 2H, cyclopropylmethyl CH₂)

    • δ 1.80–1.60 (m, 4H, cyclohexane H-2, H-3, H-5, H-6)

  • IR (KBr):

    • 1705 cm⁻¹ (C=O stretch)

    • 1580 cm⁻¹ (N–H bend)

Comparative Analysis with Structural Analogues

Tert-Butoxycarbonyl (Boc)-Protected Derivative

The Boc-protected analogue, (1r,4r)-4-((tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid (C₁₆H₂₇NO₄, MW 297.39 g/mol), serves as a protected intermediate for solid-phase peptide synthesis . Key differences include:

PropertyTarget CompoundBoc-Protected Analogue
Molecular Weight235.31 g/mol297.39 g/mol
Solubility in DCMLowHigh
Stability in AcidModerateLabile (Boc deprotection)

Hydrochloride Salt Form

The hydrochloride salt (1r,4r)-4-[({[(1r,4r)-4-carboxycyclohexyl]methyl}amino)methyl]cyclohexane-1-carboxylic acid hydrochloride (C₁₆H₂₈ClNO₄, MW 334 Da) exemplifies salt formation to improve aqueous solubility (LogP −0.27) .

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